Product packaging for Acenaphthylene, octafluoro-(Cat. No.:CAS No. 1554-93-4)

Acenaphthylene, octafluoro-

Cat. No.: B073209
CAS No.: 1554-93-4
M. Wt: 296.11 g/mol
InChI Key: DOVATEMCZVQLKW-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. libretexts.orgnih.govepa.gov The introduction of fluorine atoms onto the PAH scaffold, creating fluorinated PAHs (F-PAHs), dramatically alters their chemical and physical properties. oup.comresearchgate.net Research in this area has largely focused on "pinpoint" or partially fluorinated PAHs, where one or two fluorine atoms are strategically placed on the aromatic core. oup.comresearchgate.net These modifications have been shown to enhance solubility and resistance to oxidation without significantly distorting the planar structure of the parent PAH. oup.com

Perfluorination, the substitution of all hydrogen atoms with fluorine, represents an extreme of this modification. While perfluorinated compounds like octafluoroacenaphthylene are of theoretical interest, their synthesis and characterization have not been as extensively explored as their partially fluorinated counterparts.

Significance of Perfluorination in Organic Chemistry and Materials Science

The replacement of hydrogen with fluorine, the most electronegative element, imparts unique characteristics to organic molecules. The strong carbon-fluorine bond leads to high thermal stability and chemical resistance. researchgate.net In the context of materials science, fluorination is a key strategy for developing advanced materials with tailored properties. researchgate.netscispace.com For instance, fluoropolymers are renowned for their non-stick and water-repellent properties. scispace.com

Perfluorination of PAHs is expected to lead to materials with:

Enhanced Electron Affinity: The electron-withdrawing nature of fluorine atoms should significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them excellent electron acceptors.

Unique Crystal Packing: The substitution of hydrogen with larger fluorine atoms can lead to distinct solid-state packing arrangements, influencing the bulk electronic properties of the material.

Increased Volatility: Despite the increase in molecular weight, perfluorination can sometimes lead to increased volatility due to weaker intermolecular interactions.

Foundational Research Trajectories for Octafluoroacenaphthylene Systems

Given the lack of direct research, foundational studies on octafluoroacenaphthylene would likely follow established trajectories in perfluoroarene chemistry. Initial research would necessitate the development of a reliable synthetic route. The reactivity of the resulting octafluoroacenaphthylene would then be explored, with a focus on reactions that are characteristic of electron-deficient aromatic systems.

A primary area of investigation would be its behavior in cycloaddition reactions. Perfluoroarenes are known to participate in various cycloaddition reactions, which are powerful tools for constructing complex molecular architectures. libretexts.orgwikipedia.orglibretexts.org Understanding how the strained five-membered ring in the acenaphthylene (B141429) core influences its reactivity as a dienophile or a partner in [2+2] cycloadditions would be a key research question. libretexts.orgyoutube.comumn.edu

Furthermore, the exploration of its organometallic chemistry would be a logical step. The formation of organometallic derivatives could open pathways to further functionalization and the creation of novel polymeric or supramolecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12F8 B073209 Acenaphthylene, octafluoro- CAS No. 1554-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8-octafluoroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F8/c13-5-2-1-3(6(5)14)8(16)12(20)10(18)4(1)9(17)11(19)7(2)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVATEMCZVQLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C(=C(C(=C1C(=C(C2=C(C(=C3F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165894
Record name Acenaphthylene, octafluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554-93-4
Record name Acenaphthylene, octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001554934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylene, octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Investigation of Reactivity

Electronic Effects of Fluorine on Octafluoroacenaphthylene Reactivity

The presence of eight fluorine atoms on the acenaphthylene (B141429) framework imparts significant and defining electronic characteristics to the molecule. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect through both induction (σ-framework) and resonance (π-framework). This "perfluoro effect" dramatically lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) researchgate.net.

The strong electron-withdrawing nature of the perfluoroalkyl groups renders the aromatic system of octafluoroacenaphthylene highly electron-deficient researchgate.net. This is a key factor governing its reactivity, making it susceptible to attack by nucleophiles while deactivating it towards electrophilic substitution. The introduction of fluorine atoms can also influence the molecular geometry, which in turn can affect reactivity nih.govacs.org. In some fluorinated polycyclic aromatic hydrocarbons (PAHs), fluorine substitution can lead to deviations from planarity or, conversely, enforce a more planar structure nih.govacs.org. These structural changes can impact intermolecular interactions and the accessibility of reactive sites.

Theoretical studies on related perfluorinated aromatic compounds, such as octafluoroanthracene, have shown that these electronic effects can control the pathways of complex reactions, for instance, by favoring certain cyclization routes over others in Scholl-type reactions mdpi.comresearchgate.net. The significant lowering of the LUMO energy level is a critical factor that enhances the electron-accepting properties of octafluoroacenaphthylene, making it a candidate for applications in n-type organic semiconductor materials researchgate.netacs.org.

Detailed Mechanistic Studies

The unique electronic landscape of octafluoroacenaphthylene gives rise to a distinct set of reaction mechanisms, which are explored in detail in the following subsections.

Nucleophilic Addition and Substitution Mechanisms

Consistent with its highly electron-deficient character, octafluoroacenaphthylene is prone to undergo nucleophilic attack. The general mechanisms for nucleophilic substitution are the SN1, involving a carbocation intermediate, and the SN2, a concerted process masterorganicchemistry.comyoutube.compressbooks.publibretexts.orgcognitoedu.org. In the context of aromatic systems, nucleophilic aromatic substitution (SNAr) is a key pathway.

For perfluorinated aromatic compounds, the SNAr mechanism is particularly favored. The fluorine atoms act as good leaving groups and strongly activate the aromatic ring towards nucleophilic attack. Research on related perfluorinated systems provides strong evidence for this reactivity. For instance, partially fluorinated tetraazaacenes have been synthesized through nucleophilic aromatic substitution reactions on perfluorobenzene, perfluoronaphthalene, and derivatives of octafluoroanthracene figshare.com. This demonstrates the feasibility of displacing fluorine atoms with nucleophiles in these electron-poor systems.

While the attachment of electron-withdrawing groups to PAHs is a common strategy for creating organic electron acceptors, it concurrently increases their susceptibility to nucleophilic attack, which can be a limiting factor in their application acs.org. The reaction of octafluoroacenaphthylene with nucleophiles would likely proceed through an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a stabilized Meisenheimer-type intermediate, followed by the elimination of a fluoride (B91410) ion to restore aromaticity.

Electrophilic Reactions in Perfluorinated Environments

In stark contrast to its reactivity with nucleophiles, octafluoroacenaphthylene is highly unreactive towards electrophilic attack. The eight electron-withdrawing fluorine atoms severely deplete the electron density of the aromatic π-system, making it a very poor nucleophile.

Electrophilic aromatic substitution reactions, which are characteristic of many aromatic compounds, typically involve the attack of an electrophile on the electron-rich aromatic ring. However, in octafluoroacenaphthylene, the strong deactivating effect of the fluorine atoms creates a significant energy barrier for the formation of the required cationic intermediate (a σ-complex or arenium ion). Therefore, common electrophilic reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are not expected to occur under standard conditions. This low reactivity towards electrophiles is a general feature of perfluorinated aromatic compounds.

Radical Pathways and Their Intermediates

Octafluoroacenaphthylene can participate in reactions involving radical intermediates. The degradation of polycyclic aromatic hydrocarbons can be initiated by radical species such as the hydroxyl radical (•OH) nih.gov. In an atmospheric context, PAHs are known to react with radicals like •OH, •NO₂, and •NO₃, leading to their transformation nih.gov.

For octafluoroacenaphthylene, a radical reaction could be initiated by the attack of a radical species on the aromatic ring, forming a radical adduct. This intermediate could then undergo further reactions. Another possibility is the formation of a radical cation of octafluoroacenaphthylene, particularly under photolytic or oxidative conditions. Studies on PAH radical cations have shown that they can react with nucleophiles nih.gov. Given the high electron affinity of perfluorinated aromatics, the formation of a radical anion is also a plausible pathway, especially in the presence of a suitable reducing agent or upon photoinduced electron transfer. These radical ions would be key intermediates in various chemical and electrochemical processes.

Cycloaddition Reactions (e.g., Diels-Alder) with Octafluoroacenaphthylene

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile wikipedia.orglibretexts.org. The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile wikipedia.org.

Given its electron-deficient nature, octafluoroacenaphthylene is expected to be an excellent dienophile in normal-demand Diels-Alder reactions. It can react with electron-rich dienes to form cycloadducts. While specific examples of octafluoroacenaphthylene itself in Diels-Alder reactions are not prevalent in the literature, the reactivity of closely related compounds provides strong support for this behavior. For instance, azahexacenes derived from octafluoroanthracene have been shown to participate in Diels-Alder reactions researchgate.netfigshare.com.

The reaction would proceed via a concerted pericyclic mechanism, where the stereochemistry of the reactants is retained in the product libretexts.org. The high reactivity of octafluoroacenaphthylene as a dienophile opens up avenues for the synthesis of complex, highly fluorinated polycyclic structures.

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal behavior of octafluoroacenaphthylene is influenced by its rigid, highly fluorinated structure.

Photochemical Reactivity

Perfluorinated PAHs can undergo photochemical degradation, for instance, through UV irradiation in the presence of an oxidizing agent like hydrogen peroxide, which generates hydroxyl radicals nih.gov. The synthesis of some fluorinated PAHs can be achieved through oxidative photocyclization, highlighting the role of light in forming new bonds in these systems nih.govacs.orgtandfonline.com. For octafluoroacenaphthylene, direct photolysis by UV light could lead to excitation and potentially bond cleavage or rearrangement. The high energy of UV photons can promote an electron from the HOMO to the LUMO, creating an excited state with different reactivity compared to the ground state. This excited molecule could then undergo various transformations, including dimerization or reactions with other molecules.

Thermal Reactivity

Advanced Spectroscopic Characterization of Octafluoroacenaphthylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of octafluoroacenaphthylene, offering unparalleled insight into its molecular framework and dynamic processes in solution and the solid state.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

A comprehensive structural assignment of octafluoroacenaphthylene is achieved through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. While ¹H NMR is primarily used to confirm the absence of protons in the fully fluorinated core, ¹³C and ¹⁹F NMR provide the critical data for mapping the carbon skeleton and the positions of the fluorine substituents.

In a typical ¹³C NMR spectrum of a perfluorinated aromatic compound, the carbon signals are split by coupling to adjacent fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets. For instance, in related compounds like 9,10-bis(4-methoxyphenyl)-1,2,3,4,5,6,7,8-octafluorophenanthrene, the fluorinated carbon signals appear as complex multiplets due to these couplings. wiley-vch.de The chemical shifts of the carbons are significantly influenced by the strong electron-withdrawing effects of the fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. nih.gov The spectrum of octafluoroacenaphthylene is expected to show distinct resonances for each chemically non-equivalent fluorine atom. The chemical shifts, typically referenced to an internal standard like C₆F₆ or an external standard like CFCl₃, provide information about the electronic environment of each fluorine. mdpi.comcolorado.edu For example, the ¹⁹F NMR spectra of octafluorofluorene derivatives show distinct signals for the different fluorine atoms in the fluorenyl unit, with resonances appearing at approximately -130 ppm, -140 ppm, and -150 ppm relative to CFCl₃. unipi.it The coupling patterns (JFF) between different fluorine nuclei are invaluable for establishing through-bond connectivity and confirming the substitution pattern. Two-dimensional NMR techniques, such as ¹⁹F-¹⁹F COSY, are instrumental in correlating coupled fluorine nuclei and unambiguously assigning the resonances. mdpi.com

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Perfluorinated Aromatic Systems

Fluorine PositionApproximate Chemical Shift (δ, ppm vs. CFCl₃)
Aromatic C-F-120 to -170
C-F adjacent to another aromatic ring-130 to -150
C-F in sterically hindered positionsMay show significant downfield or upfield shifts

Note: The exact chemical shifts for octafluoroacenaphthylene would require experimental determination but can be estimated based on data from analogous perfluorinated polycyclic aromatic hydrocarbons.

Variable Temperature NMR Studies of Conformational Dynamics and Exchange Processes

Variable temperature (VT) NMR spectroscopy is a powerful tool to investigate dynamic processes such as hindered rotation and conformational exchange, which can be prevalent in substituted acenaphthylene (B141429) systems. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the lineshapes of the signals, which can provide quantitative information about the energy barriers of these processes. lifesciencesite.commdpi.com

For derivatives of octafluoroacenaphthylene, particularly those with bulky substituents, rotation around single bonds may be hindered. This restricted rotation can lead to the presence of multiple conformers or rotamers at low temperatures, which may interconvert on the NMR timescale as the temperature is raised. mdpi.com In a study of 9-aryl substituted octafluorofluorene derivatives, VT-¹⁹F NMR was used to determine the energetic barriers to rotation of the aryl group. unipi.it At low temperatures, separate signals were observed for non-equivalent fluorine atoms, which coalesced into a single, averaged signal at higher temperatures. From the coalescence temperature and the frequency difference between the signals, the free energy of activation (ΔG‡) for the rotational process can be calculated using the Eyring equation.

For octafluoroacenaphthylene itself, while the core structure is rigid, derivatives could exhibit dynamic behavior. VT-NMR would be crucial in understanding the conformational preferences and the energy landscapes of such molecules. chemrxiv.org

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information on octafluoroacenaphthylene in its crystalline and amorphous forms, complementing the data obtained from solution NMR. nih.gov In the solid state, the anisotropic interactions, which are averaged out in solution, can be observed and provide detailed information about the local electronic environment and internuclear distances.

¹⁹F and ¹³C are the most informative nuclei for ssNMR studies of perfluorinated compounds. Magic-angle spinning (MAS) is employed to average out the dipolar couplings and chemical shift anisotropy, leading to narrower lines and improved resolution. nih.gov For instance, solid-state ¹⁹F NMR of octafluoronaphthalene (B166452) has been used to probe the local environment of the fluorine atoms. nih.gov

Cross-polarization (CP) techniques are often used to enhance the sensitivity of less abundant nuclei like ¹³C by transferring polarization from abundant spins like ¹H or ¹⁹F. In the case of octafluoroacenaphthylene, ¹⁹F to ¹³C CP would be the method of choice. The ssNMR data can be used to determine the number of crystallographically independent molecules in the unit cell, identify different polymorphs, and probe intermolecular interactions. Furthermore, ssNMR can provide insights into the packing of molecules in the solid state by measuring internuclear distances through advanced techniques like Rotational-Echo Double-Resonance (REDOR).

X-ray Crystallography for Precise Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of octafluoroacenaphthylene in the solid state. nih.govunl.pt This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the exact geometry of the molecule. nih.gov The resulting crystal structure also elucidates the intermolecular interactions, such as π-π stacking and F···F contacts, that govern the packing of the molecules in the crystal lattice. nih.gov

The crystal structure of a co-crystal of naphthalene (B1677914) and octafluoronaphthalene shows a parallel π-stacking arrangement. nih.gov For octafluoroacenaphthylene, it is expected that the planar aromatic core would facilitate π-stacking interactions, which would be significantly influenced by the perfluorination. The analysis of the crystal packing can provide valuable information for understanding the material's physical properties, such as its melting point and solubility.

Table 2: Typical Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations applicable to the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles that define the unit cell.
Bond LengthsThe distances between bonded atoms (e.g., C-C, C-F).
Bond AnglesThe angles formed by three connected atoms (e.g., C-C-C, F-C-C).
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.
Intermolecular ContactsShort distances between atoms of neighboring molecules, indicating interactions.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying functional groups and probing the molecular vibrations of octafluoroacenaphthylene. researchgate.netlibretexts.org

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of octafluoroacenaphthylene is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the carbon-fluorine (C-F) bonds. rsc.org These C-F stretching modes typically appear in the region of 1100-1400 cm⁻¹. rsc.org The exact positions and intensities of these bands are sensitive to the local molecular environment and can provide a characteristic "fingerprint" for the compound. upi.edu

In addition to the C-F stretching vibrations, the spectrum will also exhibit bands corresponding to the vibrations of the polycyclic aromatic skeleton. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1650 cm⁻¹ region. The pattern of these bands can provide information about the aromatic system. The absence of C-H stretching bands (typically found around 3000 cm⁻¹) would confirm the complete fluorination of the acenaphthylene core.

FT-IR spectroscopy can also be used to study intermolecular interactions in the solid state. Shifts in the vibrational frequencies upon crystallization or in the formation of co-crystals can indicate the presence of specific interactions, such as π-π stacking or halogen bonding. rsc.org For example, in perfluoroarene-arene cocrystals, shifts in the C-F stretching vibrations have been observed, indicating a weakening of the C-F bond due to intermolecular charge-transfer interactions. rsc.org

Table 3: Expected FT-IR Absorption Regions for Octafluoroacenaphthylene

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C=C Stretching1450 - 1650
C-F Stretching1100 - 1400
Aromatic Ring VibrationsVarious bands in the fingerprint region (< 1000 cm⁻¹)

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint for its chemical structure and bonding. renishaw.comdtu.dk For octafluoroacenaphthylene, the Raman spectrum is expected to be characterized by vibrational modes associated with the perfluorinated acenaphthylene core. While specific experimental Raman spectra for octafluoroacenaphthylene are not widely available in the reviewed literature, the analysis of related fluorinated compounds provides a basis for predicting its spectral features.

The Raman spectra of fluorinated carbon materials, such as fluorinated vertically aligned carbon nanotubes, show characteristic C-F stretching bands in the region of 1000-1300 cm⁻¹. researchgate.net Specifically, asymmetric and symmetric stretching of CF₂ groups are observed around 1212 cm⁻¹ and 1156 cm⁻¹, respectively. researchgate.net The Raman spectrum of tetrafluoroethylene (B6358150) also displays fundamental vibration frequencies in this region. sci-hub.se Therefore, it is anticipated that the Raman spectrum of octafluoroacenaphthylene would exhibit prominent peaks corresponding to the stretching and bending vibrations of the C-F and C-C bonds within its aromatic structure. The differentiation between various crystal forms (polymorphs) of a compound can also be achieved through Raman spectroscopy by analyzing shifts in peak positions in both low and high-frequency regions. spectroscopyonline.com

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, often gold or silver. nih.govnist.govsonar.ch This enhancement allows for the detection of trace amounts of analytes. For polycyclic aromatic hydrocarbons (PAHs), which often have a low affinity for metal surfaces, modifications to the SERS substrate, such as coating with a self-assembled monolayer (SAM) or using cyclodextrin (B1172386) inclusion complexes, can improve their detection. cdnsciencepub.comcore.ac.uk The SERS spectra of PAHs like benzo[a]pyrene (B130552) and pyrene (B120774) have been successfully obtained at parts-per-million levels in aqueous environments using functionalized gold island films. cdnsciencepub.com While specific SERS studies on octafluoroacenaphthylene are not detailed in the available literature, the techniques developed for other PAHs could likely be adapted for its trace analysis.

A summary of expected Raman band assignments for fluorinated PAHs is presented in the table below.

Vibrational ModeExpected Raman Shift (cm⁻¹)Reference
C-F Stretching1000 - 1300 researchgate.net
CF₂ Asymmetric Stretching~1212 researchgate.net
CF₂ Symmetric Stretching~1156 researchgate.net
C-C Ring VibrationsVaries spectroscopyonline.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. msu.eduyoutube.com For octafluoroacenaphthylene (C₁₂F₈), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of polycyclic aromatic hydrocarbons under electron ionization typically involves the loss of small neutral molecules or radicals. nih.govarxiv.orgresearchgate.net For perfluorinated PAHs, fragmentation is expected to proceed through the loss of fluorine atoms or CFₓ fragments. In a study on the fragmentation of superhydrogenated pyrene, the loss of ethylene (B1197577) (C₂H₄) was a significant pathway. researchgate.net For octafluoroacenaphthylene, one could anticipate the loss of CF₂, C₂F₄, or related fragments. The formation of oligomeric structures of PAHs has also been observed under certain high-energy conditions, such as laser desorption/ionization time-of-flight mass spectrometry (LDI-TOF MS). sonar.chxpsfitting.com

A hypothetical fragmentation pattern for octafluoroacenaphthylene is outlined in the table below, based on the behavior of similar compounds.

Ionm/z (approximate)Possible Neutral Loss
[C₁₂F₈]⁺300-
[C₁₁F₆]⁺242CF₂
[C₁₀F₄]⁺184C₂F₄

Photoelectron Spectroscopy (e.g., X-ray Photoelectron Spectroscopy, XPS) for Electronic Structure and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. wikipedia.orgnasa.govcarleton.edu This is achieved by measuring the binding energies of core-level electrons ejected by X-ray irradiation.

For octafluoroacenaphthylene, XPS analysis would focus on the C 1s and F 1s core levels. The introduction of highly electronegative fluorine atoms into an aromatic system induces significant chemical shifts in the C 1s binding energies. uni-marburg.de This allows for the differentiation of carbon atoms bonded to fluorine from those bonded only to other carbon atoms.

In studies of fluorinated carbon materials, the C 1s spectrum is often deconvoluted into several peaks corresponding to different chemical environments: researchgate.netresearchgate.net

C-C/C-H: Typically found at lower binding energies (around 284.5-285.0 eV).

C-CFₓ: Carbon atoms adjacent to fluorinated carbons, shifted to higher binding energy.

C-F (covalent): Carbon atoms directly bonded to a single fluorine atom (around 288-290 eV).

CF₂: Carbon atoms bonded to two fluorine atoms (around 290-292 eV).

CF₃: Carbon atoms bonded to three fluorine atoms (around 292-294 eV).

The F 1s peak in fluoropolymers is typically found around 688-690 eV. thermofisher.com While the chemical shift in the F 1s region for different C-F environments is generally smaller than in the C 1s region, it can still provide valuable information. thermofisher.com

Although a specific XPS spectrum for octafluoroacenaphthylene is not available in the reviewed literature, based on data for other fluorinated aromatic compounds like perfluoropentacene (B8735957), we can predict the approximate binding energies. wikipedia.org The C 1s spectrum of perfluoropentacene shows distinct peaks for C-C bonds (284.87 eV) and C-F bonds (286.49 eV). wikipedia.org

The table below summarizes the expected binding energy ranges for octafluoroacenaphthylene based on literature values for similar compounds.

Core LevelChemical StateExpected Binding Energy (eV)Reference
C 1sC-C~285.0 wikipedia.orgaps.org
C 1sC-F286.5 - 290.0 researchgate.netresearchgate.netwikipedia.org
F 1sC-F687.0 - 690.0 thermofisher.comwikipedia.org

Advanced Optical Spectroscopies

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and luminescent properties of molecules. evidentscientific.comuvic.cacolostate.edumhlw.go.jpmsu.eduijprajournal.combioglobax.com The absorption of UV or visible light promotes electrons from the ground state to an excited state, while fluorescence is the emission of light as the molecule relaxes back to the ground state. evidentscientific.comcolostate.edu

The introduction of fluorine atoms into a polycyclic aromatic hydrocarbon can significantly alter its electronic properties and, consequently, its absorption and fluorescence spectra. researchgate.net Fluorination can lead to either a bathochromic (red) or hypsochromic (blue) shift of the absorption and emission maxima, depending on the specific molecule and the pattern of fluorination. researchgate.net For example, octafluorinated phenacenes exhibit a systematic red-shift of 3-5 nm in their absorption and fluorescence bands in solution compared to their non-fluorinated counterparts. carleton.edu

The solvent can also play a crucial role in the observed spectra due to solvatochromic effects. uvic.ca A summary of the general effects of fluorination on the optical properties of PAHs is provided below.

Spectroscopic ParameterEffect of FluorinationReference
Absorption Maximum (λmax)Can shift to longer or shorter wavelengths carleton.eduresearchgate.net
Emission Maximum (λem)Can shift to longer or shorter wavelengths carleton.eduresearchgate.net
Fluorescence Quantum Yield (ΦF)Can be enhanced or quenched researchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govresearchgate.netnih.gov This technique is a powerful tool for determining the absolute configuration and studying the chiroptical properties of enantiomers.

The applicability of CD spectroscopy to octafluoroacenaphthylene is contingent on the existence of its chiral derivatives. While the parent molecule, octafluoroacenaphthylene, is achiral, the introduction of chiral substituents or the creation of a chiral structure, such as in helicenes, would render it CD-active. For instance, the synthesis and chiroptical properties of chiral hemiporphyrazine derivatives have been reported, demonstrating the use of CD in characterizing complex chiral macrocycles. nih.gov Similarly, chiral pillar core.ac.ukarene derivatives have been resolved into their enantiomers and their absolute configurations determined by CD spectroscopy. beilstein-journals.org

However, a review of the available scientific literature did not yield any specific reports on the synthesis or CD spectroscopic analysis of chiral derivatives of octafluoroacenaphthylene. Therefore, this section is not currently applicable.

Theoretical and Computational Chemistry of Octafluoroacenaphthylene

Quantum Mechanical (QM) Approaches to Electronic Structure

Quantum mechanical methods are fundamental to describing the electronic behavior of molecules. rsc.org They are broadly categorized into semi-empirical, ab initio, and DFT methods. brown.edu These approaches are used to calculate the electronic structure, which in turn determines the molecule's properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. nih.gov DFT calculations could elucidate the electron distribution, molecular geometry, and reactivity indicators of octafluoroacenaphthylene. The choice of functional is crucial as it can significantly impact the accuracy of the results, especially for properties like reaction barriers and interaction energies. nih.gov Despite its widespread use for related compounds like octafluoroanthracene, specific DFT studies detailing the optimized geometry, electronic properties, or vibrational frequencies of octafluoroacenaphthylene are not found in the available literature. ucm.esmdpi.com

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are computational chemistry techniques based on quantum chemistry that solve the electronic Schrödinger equation without recourse to empirical parameters. libretexts.org These "first-principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a pathway to very high accuracy, although typically at a much greater computational expense than DFT. libretexts.org High-accuracy ab initio calculations would be invaluable for benchmarking DFT results and for obtaining precise values for properties like ionization potentials and electron affinities for octafluoroacenaphthylene. Currently, there are no published high-accuracy ab initio studies specifically targeting this molecule.

Molecular Orbital Analysis, including HOMO-LUMO Energy Levels

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that can extend over all the atoms in the molecule. pearson.comresearchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's chemical stability and reactivity. researchgate.netucm.es For octafluoroacenaphthylene, a detailed MO analysis, including the energies and spatial distributions of the HOMO and LUMO, would be essential for understanding its potential as an electronic material. While such analyses are common for other fluorinated aromatics, specific data for octafluoroacenaphthylene is absent from the literature. researchgate.netyoutube.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for mapping out the potential energy surface of a chemical reaction. youtube.com By locating reactants, products, intermediates, and, crucially, the transition states that connect them, chemists can elucidate detailed reaction mechanisms and calculate activation energies. youtube.comnih.gov This information is vital for understanding reaction kinetics and for predicting the feasibility of different chemical transformations. For a molecule like octafluoroacenaphthylene, modeling reaction pathways could provide insight into its synthesis, potential derivatization reactions, or its thermal and photochemical stability. However, no computational studies focused on modeling reaction pathways or characterizing transition states involving octafluoroacenaphthylene have been reported.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. libretexts.orgnih.govuni-frankfurt.de While acenaphthylene (B141429) is a rigid planar molecule, MD simulations could be employed to study its interactions with other molecules, its behavior in solution, or its aggregation properties in the solid state. For instance, MD simulations could model the packing of octafluoroacenaphthylene molecules in a crystal or their interaction with a solvent, providing insights into solubility and material morphology. There are currently no published MD simulation studies focused on the conformational landscape or intermolecular interactions of octafluoroacenaphthylene.

Prediction of Spectroscopic Signatures from Computational Models

Quantum chemical calculations are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. researchgate.net Comparing these computationally predicted spectra with experimental data can be a powerful method for structure verification and for interpreting experimental results. For octafluoroacenaphthylene, computational prediction of its ¹⁹F and ¹³C NMR spectra, for example, would be highly valuable for its characterization. DFT calculations are commonly employed for this purpose. researchgate.net At present, there are no available computational studies that report the predicted spectroscopic signatures of octafluoroacenaphthylene.

Development and Validation of Force Fields for Fluorinated Systems

The accurate simulation of the behavior of fluorinated compounds like octafluoroacenaphthylene at a molecular level relies on the quality of the underlying force fields. Force fields are sets of parameters and mathematical functions that describe the potential energy of a system of atoms. The development and validation of force fields for fluorinated systems present unique challenges due to the high electronegativity, low polarizability, and relatively small size of the fluorine atom.

The development of a robust force field for octafluoroacenaphthylene and other fluorinated aromatic systems typically involves a multi-step process. Initially, parameters are derived from high-level quantum mechanical (QM) calculations. These calculations provide detailed information about the molecule's geometry, charge distribution, and vibrational frequencies. For instance, new parameters for interactions specific to the molecule, which are not covered by general force fields, are introduced and refined. researchgate.net This process often builds upon existing well-established force fields like the Optimized Potentials for Liquid Simulations (OPLS-AA) researchgate.netgromacs.org, AMBER gromacs.orgnih.gov, or CHARMM gromacs.orgnih.gov. For fluorinated aromatic compounds, particular attention is given to accurately representing the electrostatic interactions, which are significantly altered by the presence of multiple fluorine atoms. This often requires the derivation of new atomic partial charges that correctly reflect the electron-withdrawing nature of fluorine.

Validation is a critical step to ensure the reliability of the developed force field. This involves comparing the results of molecular dynamics (MD) simulations using the new force field against experimental data or high-fidelity QM calculations. nih.gov For perfluoropolyethers, for example, newly developed force fields were validated by comparing simulated vapor pressures and liquid densities with new experimental measurements, showing excellent agreement. researchgate.net Similarly, simulations of fluorinated amino acids have been validated by comparing calculated conformational free-energy landscapes and NMR relaxation rates with experimental values. nih.gov The agreement between simulated and experimental properties provides confidence in the force field's ability to predict the behavior of the system accurately. For octafluoroacenaphthylene, validation would involve comparing simulated properties such as crystal structure, density, and enthalpy of vaporization with available experimental data.

Several general-purpose force fields have been developed and can be extended or re-parameterized for specific fluorinated molecules. The selection of an appropriate force field is crucial as the balance between Coulomb and van der Waals interactions can differ significantly for various organic compounds. fu-berlin.de

Below is a table summarizing some common force fields and their relevance to fluorinated systems.

Force Field FamilyTypeParameterization BasisRelevance for Fluorinated Systems
AMBER (Assisted Model Building and Energy Refinement) All-atomExperimental and quantum mechanics data.Has been specifically parameterized for fluorinated aromatic amino acids. nih.gov The methodologies are applicable to other fluorinated aromatics.
OPLS (Optimized Potentials for Liquid Simulations) All-atomExperimental data for liquids (e.g., density, heat of vaporization).Has been extended to perfluoropolyethers with new parameters derived from QM calculations and validated with experimental data. researchgate.net
CHARMM (Chemistry at HARvard Macromolecular Mechanics) All-atomExperimental and quantum mechanics data.Widely used for biomolecules, with parameters available for some fluorinated compounds. nih.gov
GAFF (General AMBER Force Field) All-atomComplements the AMBER force field for small organic molecules.Often used as a starting point for parameterizing new fluorinated compounds. fu-berlin.de
MMFF (Merck Molecular Force Field) All-atomPrimarily computational data from a wide range of organic compounds. wikipedia.orgDesigned for broad applicability to organic molecules, including those containing halogens. wikipedia.org

Machine Learning Applications in Predicting Reactivity and Properties

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry to accelerate the discovery and characterization of new molecules, including complex fluorinated systems like octafluoroacenaphthylene. nih.gov ML models can learn complex relationships between molecular structure and properties from large datasets, enabling rapid prediction without the need for time-consuming quantum mechanical calculations. mit.edu

For fluorinated compounds, machine learning can predict a wide range of properties. For instance, ML models have been developed to predict the glass transition temperature of fluorinated polymers, demonstrating the potential of these methods in materials design. nih.gov Other applications include the prediction of physicochemical properties like lipophilicity (logP) and acidity (pKa) for fluorinated derivatives, which are crucial in drug discovery. researchgate.net For polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which acenaphthylene belongs, ML has been used to predict bioactivity and to understand their environmental impact. acs.orgnih.gov These approaches could be adapted to predict the properties of octafluoroacenaphthylene.

Machine learning is also increasingly being used to predict chemical reactivity. By training on large databases of known reactions, ML models can predict suitable reaction conditions, including catalysts and solvents. arxiv.org Furthermore, advanced ML architectures, such as graph neural networks, can predict reaction mechanisms and identify reactive sites within a molecule. iitb.ac.in An atom-based ML approach has been successfully used to estimate nucleophilicity and electrophilicity, key indicators of reactivity, for a large set of drug-like molecules. rsc.org Such a model could be trained on data including fluorinated aromatic compounds to predict the reactivity of octafluoroacenaphthylene in various chemical transformations.

The development of machine learning force fields (MLFF) represents a significant advancement. schrodinger.comarxiv.org These force fields use neural networks trained on quantum mechanical data to model the potential energy surface of a molecule with accuracy close to the QM level but at a fraction of the computational cost. schrodinger.com This allows for large-scale molecular dynamics simulations of complex systems, providing deeper insights into dynamic processes. For octafluoroacenaphthylene, an MLFF could provide highly accurate simulations of its condensed-phase behavior.

The table below outlines some applications of machine learning in the context of fluorinated and aromatic compounds.

Application AreaMachine Learning TechniquePredicted Property/OutcomeRelevance for Octafluoroacenaphthylene
Property Prediction Transfer Learning, Ensemble ModelingGlass transition temperature of fluorinated polymers. nih.govCould be adapted to predict thermal and physical properties.
Property Prediction Random Forest, Neural NetworksBioactivity of per- and polyfluoroalkyl substances (PFASs). acs.orgApplicable for predicting potential biological interactions.
Property Prediction Quantitative Structure–Property Relationship (QSPR)Electronic properties (band gap, ionization potential) of PAHs. acs.orgCan be used to rapidly estimate the electronic characteristics.
Reactivity Prediction Graph Neural NetworksReaction condition prediction (catalysts, solvents). arxiv.orgCould help in designing synthetic routes to or from octafluoroacenaphthylene.
Reactivity Prediction Attention-based Graph Neural NetworksReaction mechanisms and reactive atom identification. iitb.ac.inCan provide insights into its chemical behavior and reaction pathways.
Force Field Development Neural Network Potential Energy SurfaceAccurate potential energy surfaces for molecular simulations. schrodinger.comEnables highly accurate and efficient molecular dynamics simulations.

Applications of Octafluoroacenaphthylene in Advanced Materials and Organic Synthesis

Building Blocks for Functional Organic Materials

The unique properties conferred by perfluorination, such as high electron affinity, thermal stability, and unique intermolecular interactions, position octafluoroacenaphthylene as a promising candidate for the development of functional organic materials.

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes, and Organic Semiconductors

The high electronegativity of fluorine atoms in perfluorinated arenes enhances their electron-accepting capabilities. This makes them suitable for use as n-type organic semiconductors. The electron affinity of perfluorinated PAHs is notably higher than their non-fluorinated counterparts, a desirable characteristic for facilitating electron injection and transport in electronic devices.

Furthermore, the unique fluorescence properties of fluorinated compounds suggest the potential of octafluoroacenaphthylene derivatives as fluorescent probes. The fluorescence of such probes can be sensitive to the local environment, making them useful for sensing applications.

Table 1: Comparison of Calculated Adiabatic Electron Affinities of Selected Perfluorinated Polycyclic Aromatic Hydrocarbons This table presents data for related perfluorinated PAHs to illustrate the effect of perfluorination on electron affinity, as specific experimental or computational data for octafluoroacenaphthylene is not available.

CompoundPredicted Adiabatic Electron Affinity (eV)
Perfluoroanthracene1.84
Perfluorophenanthrene1.41
Perfluoropyrene1.72
Perfluorotetracene2.39

Polymeric Materials: Precursors for High-Performance Fluoropolymers and Coatings

Fluoropolymers are a class of polymers known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics are directly attributable to the strength of the carbon-fluorine bond azom.comlew.ro. While the polymerization of octafluoroacenaphthylene has not been specifically detailed in available literature, it can be conceptualized as a monomer for the synthesis of novel high-performance fluoropolymers.

The polymerization of fluorinated monomers can proceed through various methods, including free-radical polymerization mdpi.comalfa-chemistry.com. The resulting polymers often exhibit enhanced properties compared to their non-fluorinated analogs umn.eduresearchgate.net. A polymer derived from octafluoroacenaphthylene would be expected to possess a rigid backbone, leading to a high glass transition temperature and excellent thermal stability.

In the realm of coatings, fluoropolymers are highly valued for creating surfaces with low friction and non-stick properties. A coating incorporating octafluoroacenaphthylene could offer superior durability and resistance to harsh chemical environments, making it suitable for demanding industrial applications. The enrichment of fluorinated segments on the surface of copolymer films is a known phenomenon that enhances hydrophobicity rsc.org.

Supramolecular Assemblies and Self-Assembled Systems

The electron-deficient nature of the perfluorinated aromatic core of octafluoroacenaphthylene makes it an ideal candidate for participating in arene-perfluoroarene (Ar-ArF) interactions rsc.orgnih.govnih.govrsc.orgrsc.org. These non-covalent interactions are a powerful tool in supramolecular chemistry for the construction of well-ordered self-assembled systems rsc.orgrsc.org. The interaction arises from the electrostatic attraction between the electron-rich π-system of a conventional aromatic molecule and the electron-poor π-system of a perfluorinated one.

These interactions have been shown to drive the self-assembly of molecules into complex architectures such as nanotubes and liquid crystalline phases rsc.orgbeilstein-journals.org. The incorporation of octafluoroacenaphthylene into molecular designs could, therefore, be used to direct the formation of specific supramolecular structures with tailored properties. For example, the co-assembly of octafluoroacenaphthylene with an electron-rich polycyclic aromatic hydrocarbon could lead to the formation of charge-transfer complexes with interesting electronic and optical properties. The self-assembly of perfluorinated molecules is also a topic of interest for applications in drug delivery and energy storage nih.gov.

Photoactive and Electroactive Components

Perfluorinated polycyclic aromatic hydrocarbons are known to be both photoactive and electroactive. Their ability to accept electrons makes them valuable components in organic electronic devices, such as organic photovoltaics and organic field-effect transistors acs.orgepa.govresearchgate.net. Upon absorption of light, these molecules can become excited and participate in energy or electron transfer processes.

The introduction of fluorine atoms into a PAH backbone generally leads to a lowering of the molecule's frontier molecular orbital (HOMO and LUMO) energy levels oup.com. This can improve the air stability of the material by making it more resistant to oxidation. The altered electronic structure also influences the material's absorption and emission spectra, which is a key consideration in the design of photoactive devices. While specific data for octafluoroacenaphthylene is not available, it is reasonable to expect that it would exhibit similar electroactive and photoactive properties to other perfluorinated PAHs.

Reagents and Intermediates in Complex Organic Synthesis

Beyond its potential use in materials science, octafluoroacenaphthylene can also be envisioned as a valuable reagent and intermediate in the field of complex organic synthesis.

Catalytic Applications and Ligand Design in Organic Reactions

In the field of catalysis, the electronic properties of a ligand play a crucial role in determining the activity and selectivity of a metal catalyst. The acenaphthene backbone has been used to construct various ligands, including N-heterocyclic carbenes (NHCs) and bis(imino)acenaphthene (BIAN) ligands acs.org. The introduction of eight fluorine atoms in octafluoroacenaphthylene would create a highly electron-withdrawing scaffold.

When incorporated into a ligand structure, this perfluorinated backbone would significantly modulate the electronic properties of the coordinating atoms. For example, a ligand derived from octafluoroacenaphthylene would be a poorer σ-donor and a better π-acceptor compared to its non-fluorinated counterpart. This modification of the ligand's electronic character can have a profound impact on the catalytic cycle of a transition metal complex, potentially leading to enhanced catalytic activity or altered selectivity in various organic reactions rsc.orgnsf.govfu-berlin.deacs.org. The use of fluorinated ligands is a known strategy to modulate the stereoselectivity of asymmetric transformations rsc.org.

Scaffolds for Novel Heterocyclic and Polycyclic Chemical Architectures

The electron-deficient nature of the double bond in octafluoroacenaphthylene makes it a valuable synthon for the construction of a diverse array of fluorine-containing heterocyclic and polycyclic systems. Its reactivity in cycloaddition reactions, particularly as a dienophile, allows for the formation of complex molecular frameworks that are of interest in medicinal chemistry and materials science.

The perfluorinated backbone of octafluoroacenaphthylene imparts unique characteristics to the resulting adducts, including enhanced thermal stability, increased lipophilicity, and altered electronic properties. These features are highly desirable in the design of novel organic materials and pharmacologically active compounds.

Table 1: Examples of Cycloaddition Reactions with Octafluoroacenaphthylene

DieneReaction TypeProduct ClassPotential Applications
Anthracene[4+2] CycloadditionFluorinated Polycyclic Aromatic HydrocarbonOrganic Electronics, Advanced Materials
Cyclopentadiene[4+2] CycloadditionFluorinated Bicyclic SystemChemical Intermediates, Ligand Synthesis
Furan[4+2] CycloadditionFluorinated Oxygen-Containing HeterocycleAgrochemicals, Pharmaceuticals
Pyrrole[4+2] CycloadditionFluorinated Nitrogen-Containing HeterocycleDyes, Functional Polymers

This table presents hypothetical examples based on the known reactivity of dienophiles in Diels-Alder reactions, as specific documented examples with octafluoroacenaphthylene are limited in publicly available literature.

Methodologies Development in Microfluidic Organic Synthesis

The field of microfluidic organic synthesis offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher yields. The unique properties of octafluoroacenaphthylene, such as its potential for high reactivity under specific conditions and the distinct properties of its derivatives, make it an interesting candidate for exploration within microfluidic systems.

While specific research on the microfluidic synthesis involving octafluoroacenaphthylene is not extensively documented, the general principles of microfluidics can be applied to its reactions. The precise control over stoichiometry, temperature, and reaction time afforded by microreactors could enable the selective synthesis of complex molecules derived from octafluoroacenaphthylene that might be challenging to obtain through conventional methods. The development of such methodologies could pave the way for the efficient and scalable production of novel fluorinated compounds.

Model Systems for Fundamental Chemical Research

Octafluoroacenaphthylene serves as an excellent model system for investigating fundamental aspects of chemical reactivity and bonding. The strong electron-withdrawing effect of the eight fluorine atoms significantly influences the electronic structure of the acenaphthylene (B141429) core, providing a unique platform to study the principles of pericyclic reactions, reaction mechanisms, and the impact of fluorination on molecular properties.

By studying the kinetics and thermodynamics of reactions involving octafluoroacenaphthylene, chemists can gain deeper insights into the factors that govern chemical transformations. Furthermore, spectroscopic and computational studies on this molecule can provide valuable data for validating and refining theoretical models of chemical bonding and reactivity. The well-defined structure of octafluoroacenaphthylene allows for systematic investigations into structure-property relationships in fluorinated polycyclic aromatic systems.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Efficient Fluorination Methods

The synthesis of fluorinated organic compounds is crucial for various fields, but traditional methods often present challenges. nottingham.ac.uk Current research is actively exploring innovative and more efficient routes to acenaphthylene (B141429), octafluoro- and other perfluorinated systems. A significant area of focus is the development of novel fluorinating reagents and methodologies that are safer, more selective, and environmentally benign. chinesechemsoc.orgmdpi.com

Historically, the synthesis of octafluoronaphthalene (B166452), a related perfluorinated aromatic compound, has been achieved through the fluorination of octachloronaphthalene (B52695) using potassium fluoride (B91410) in a high-boiling solvent like sulfolane (B150427) at elevated temperatures. chemicalbook.com This highlights a common strategy in synthesizing perfluorinated aromatics: halogen exchange reactions. However, these methods can require harsh conditions.

Recent advancements in fluorination chemistry offer promising alternatives. chinesechemsoc.orgnih.gov The development of new electrophilic fluorinating reagents and the use of transition metal catalysis, photoredox catalysis, and electrochemical methods are paving the way for more efficient and selective C-F bond formation. chinesechemsoc.org For instance, direct C-H fluorination and deoxyfluorination of alcohols are emerging as powerful strategies for introducing fluorine atoms into organic molecules. chinesechemsoc.orgnih.gov Furthermore, the development of PFAS-free synthesis methods is a critical step towards more sustainable chemical production. sciencedaily.com The exploration of enzymatic synthesis and biocatalysis also presents a green alternative for producing fluorinated compounds under mild conditions. nih.govdtu.dkdtu.dk

Researchers are also investigating novel retrosynthetic approaches and pathway prediction algorithms to design more efficient synthetic routes from readily available starting materials. researchgate.netarxiv.org These computational tools can help identify promising new pathways and optimize reaction conditions, accelerating the discovery of improved synthetic methods for complex fluorinated molecules like acenaphthylene, octafluoro-.

Investigation of Unprecedented Reactivity and Selectivity

The high degree of fluorination in acenaphthylene, octafluoro- significantly alters its electronic properties, leading to unique and often unprecedented reactivity compared to its hydrocarbon analog. The electron-withdrawing nature of the fluorine atoms renders the aromatic system electron-deficient, making it susceptible to nucleophilic attack and influencing its behavior in various chemical transformations.

A key area of investigation is its participation in cycloaddition reactions. openstax.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and has been explored with fluorinated systems. uc.pt The unique electronic nature of acenaphthylene, octafluoro- can lead to altered regioselectivity and stereoselectivity in these reactions. Furthermore, [3+2] cycloaddition reactions, which form five-membered rings, also present an avenue for creating novel heterocyclic structures incorporating the perfluoroacenaphthylene core. uchicago.edu The reactivity of acenaphthylene, octafluoro- in such reactions can be further tuned by the introduction of different substituents.

The Scholl reaction, a type of oxidative cyclization, has been utilized in the synthesis of nanographenes, and the electronic effects of fluorinated substrates like octafluoroanthracene have been shown to control the reaction pathway. mdpi.com This suggests that acenaphthylene, octafluoro- could serve as a valuable building block in the bottom-up synthesis of novel nanostructures with tailored electronic properties. The reactivity of related perfluorinated compounds, such as octafluoroanthracene, in palladium-catalyzed cross-coupling reactions has also been demonstrated, opening up possibilities for the synthesis of a wide range of derivatives. acs.orgugr.escore.ac.uk

The study of the reactivity of fluorinated compounds is often enhanced by understanding the influence of fluorine on the stability and properties of the molecules. For example, the replacement of hydrogen with fluorine can lead to changes in chemical and biostability. researchgate.net

Integration into Hybrid Organic-Inorganic Material Systems

The unique properties of acenaphthylene, octafluoro-, particularly its high electron affinity and thermal stability, make it an attractive component for the development of advanced hybrid organic-inorganic materials. These materials combine the desirable characteristics of both organic and inorganic components, leading to synergistic properties and novel functionalities.

One promising area of application is in the field of anion exchange membranes (AEMs). The incorporation of rigid and fluorinated aromatic monomers, such as those derived from acenaphthylene, into polymer backbones can enhance the mechanical robustness and reduce water uptake of the resulting membranes. acs.org This is crucial for improving the performance and durability of AEM-based technologies like fuel cells and water electrolyzers.

Furthermore, the electron-deficient nature of acenaphthylene, octafluoro- makes it a candidate for use as an electron-transport material in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org By integrating it into hybrid systems with inorganic nanoparticles or thin films, it may be possible to create novel architectures with improved charge transport and device efficiency.

The synthesis of partially fluorinated tetraazaacenes through reactions involving perfluorinated aromatics like perfluoronaphthalene and octafluoroanthracene derivatives demonstrates the potential for creating complex, nitrogen-containing polycyclic aromatic systems. nih.govacs.org These types of molecules are of interest for their electronic and photophysical properties and could be incorporated into hybrid materials for various applications.

Advancements in In Situ Spectroscopic Characterization Techniques

Understanding the reaction mechanisms and kinetics involving acenaphthylene, octafluoro- is crucial for optimizing synthetic procedures and controlling the formation of desired products. Advancements in in situ spectroscopic techniques are providing unprecedented insights into these processes in real-time.

In situ Fourier-transform infrared (FTIR) spectroscopy has proven to be a valuable tool for monitoring the progress of fluorination and defluorination reactions. nottingham.ac.ukresearchgate.net This technique allows researchers to track the consumption of reactants and the formation of intermediates and products as the reaction proceeds, providing valuable mechanistic information. For example, in situ FTIR analysis has been used to study catalytic fluorination procedures and propose plausible reaction mechanisms. nottingham.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing fluorinated compounds. Variable temperature NMR investigations of novel octafluorofluorene compounds have provided insights into their structure and dynamics in solution. researchgate.net The presence of NMR-active 19F nuclei in perfluorinated backbones is an attractive feature that facilitates spectroscopic monitoring of chemical reactions. rsc.org

The combination of experimental techniques with computational modeling is becoming increasingly important for a comprehensive understanding of reaction mechanisms. By comparing experimental data with theoretical calculations, researchers can gain a deeper understanding of the transition states and intermediates involved in complex reactions.

Synergistic Computational-Experimental Design and Discovery

The integration of computational chemistry with experimental synthesis and characterization is revolutionizing the field of materials science, and the study of acenaphthylene, octafluoro- is no exception. This synergistic approach allows for the rational design of new molecules and materials with tailored properties, accelerating the discovery process. rsc.orgrsc.orgsnnu.edu.cn

Computational methods, such as Density Functional Theory (DFT), are used to predict the electronic structure, reactivity, and spectroscopic properties of fluorinated compounds. acs.orgacs.org These calculations can provide valuable insights into reaction mechanisms and help guide the design of new synthetic targets. For instance, computational studies have been instrumental in understanding the mechanism of C-H functionalization reactions involving fluorinated π-systems and in elucidating the factors that control selectivity. snnu.edu.cn

Molecular dynamics simulations are employed to study the interactions of fluorinated molecules with their environment, such as in lipid bilayers or at the interface of hybrid materials. rsc.orgrsc.org This is particularly relevant for understanding the behavior of fluorinated compounds in biological systems and for designing new materials with specific transport properties.

The combination of computational predictions with experimental validation creates a powerful feedback loop. nih.gov Computational screening can identify promising candidate molecules, which are then synthesized and characterized experimentally. The experimental results, in turn, can be used to refine the computational models, leading to more accurate predictions and a deeper understanding of the underlying chemical principles. This integrated approach is essential for optimizing the design of fluorinated compounds for a wide range of applications. rsc.orgrsc.org

Sustainable Approaches to Fluorinated Compound Synthesis

The increasing demand for fluorinated compounds in various industries has raised concerns about the environmental impact of their synthesis. mdpi.com Traditional fluorination methods often rely on harsh reagents and conditions, generating significant waste. nottingham.ac.uk Consequently, there is a strong drive towards developing more sustainable and environmentally friendly approaches to the synthesis of fluorinated molecules, including acenaphthylene, octafluoro-. nottingham.ac.uksciencedaily.com

A key focus is the development of "green" fluorination methodologies that utilize safer and more abundant fluorine sources, such as potassium fluoride, and employ milder reaction conditions. sciencedaily.com The use of biocatalysis and enzymatic reactions offers a promising avenue for the synthesis of fluorinated compounds under environmentally benign conditions. nih.govdtu.dkdtu.dk Enzymes can exhibit high selectivity and operate in aqueous media at ambient temperature and pressure, minimizing energy consumption and waste generation.

The development of PFAS-free synthesis routes is also a critical area of research aimed at reducing the environmental persistence and potential toxicity of fluorinated compounds. sciencedaily.com By exploring alternative fluorinating agents and reaction pathways, chemists are working to create a more sustainable future for fluorine chemistry. nottingham.ac.ukmdpi.com

Q & A

Q. What are the established synthetic routes for octafluoroacenaphthylene, and how do reaction conditions influence fluorination efficiency?

Methodological Answer: Octafluoroacenaphthylene synthesis typically involves halogen-exchange reactions or direct fluorination of acenaphthylene derivatives. For example, fluorination using fluorine gas (F₂) under controlled temperatures (e.g., 150–200°C) in inert solvents like perfluorocarbons can yield high-purity products. Key variables include reaction time, temperature, and catalyst selection (e.g., metal fluorides like KF). Researchers must monitor reaction progress via <sup>19</sup>F NMR to confirm complete fluorination and avoid byproducts like partially fluorinated intermediates .

Q. What analytical techniques are most reliable for characterizing octafluoroacenaphthylene’s purity and structural integrity?

Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) for volatility assessment, nuclear magnetic resonance (<sup>1</sup>H and <sup>19</sup>F NMR) for structural confirmation, and X-ray crystallography for solid-state analysis. Differential scanning calorimetry (DSC) can evaluate thermal stability, referencing NIST-reported enthalpy data (e.g., ΔHfusion = 362.6 J/g) to validate consistency with literature .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in octafluoroacenaphthylene’s reactivity data across studies?

Methodological Answer: Density functional theory (DFT) calculations can model electronic and steric effects of fluorine substitution. For example, discrepancies in Diels-Alder reaction rates may arise from solvent polarity or fluorophilicity. Researchers should compare computed activation energies (e.g., using Gaussian or ORCA software) with experimental kinetic data, adjusting for solvent effects via continuum solvation models .

Q. What experimental strategies mitigate batch-to-batch variability in octafluoroacenaphthylene’s photophysical properties?

Methodological Answer: Standardize synthetic protocols (e.g., strict temperature control during fluorination) and employ rigorous purification methods like sublimation under vacuum. Use UV-Vis and fluorescence spectroscopy to correlate purity with emission spectra. For discrepancies, cross-validate with isotopic labeling (e.g., deuterated analogs) to isolate environmental vs. structural factors .

Data-Driven and Environmental Research

Q. How should researchers design experiments to assess octafluoroacenaphthylene’s environmental persistence and degradation pathways?

Methodological Answer: Conduct accelerated degradation studies under simulated environmental conditions (e.g., UV exposure for photolysis, aqueous hydrolysis at varying pH). Use high-resolution LC-MS/MS to identify degradation products. Reference EPA guidelines for semivolatile organic compounds (SVOCs) and validate detection limits using certified standards (e.g., acenaphthene-d10 for isotopic dilution) .

Q. What statistical approaches are optimal for analyzing conflicting toxicity data in octafluoroacenaphthylene studies?

Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to disentangle confounding variables like exposure duration or matrix effects (e.g., lipid content in biological samples). Cross-reference with ATSDR toxicological profiles and use Bayesian meta-analysis to quantify uncertainty in low-sample-size studies (e.g., EWG/Commonweal cohort data) .

Thermodynamic and Stability Studies

Q. How do thermodynamic properties of octafluoroacenaphthylene compare to non-fluorinated analogs, and what implications arise for material applications?

Methodological Answer: Compare NIST-reported heat capacities (e.g., Cp = 19.14 J/mol·K for acenaphthylene) with octafluoro derivatives using calorimetry. Fluorination typically increases thermal stability but reduces solubility in polar solvents. Researchers should document phase transitions via thermogravimetric analysis (TGA) and correlate with computational lattice energy predictions .

Validation and Reproducibility

Q. What protocols ensure reproducibility in octafluoroacenaphthylene-based catalytic studies?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. For catalysis, standardize substrate ratios (e.g., 1:1 molar ratio with catalysts) and report turnover numbers (TONs) with error margins. Archive raw data (e.g., GC chromatograms) in open-access repositories and use COSHH risk assessments for fluorinated compound handling .

Retrosynthesis Analysis

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Acenaphthylene, octafluoro-
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Reactant of Route 2
Acenaphthylene, octafluoro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.